molecular formula C9H10IN B1646571 1-(4-Iodophenyl)cyclopropanamine

1-(4-Iodophenyl)cyclopropanamine

Cat. No.: B1646571
M. Wt: 259.09 g/mol
InChI Key: LSKQMYZRANBMEL-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)cyclopropanamine is a useful research compound. Its molecular formula is C9H10IN and its molecular weight is 259.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10IN

Molecular Weight

259.09 g/mol

IUPAC Name

1-(4-iodophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H10IN/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4H,5-6,11H2

InChI Key

LSKQMYZRANBMEL-UHFFFAOYSA-N

SMILES

C1CC1(C2=CC=C(C=C2)I)N

Canonical SMILES

C1CC1(C2=CC=C(C=C2)I)N

Origin of Product

United States

Preparation Methods

Palladium-Mediated Cyclopropanation

Palladium catalysts enable stereoselective cyclopropanation through transition metal-mediated bond reorganization. A representative protocol involves reacting 4-iodocinnamic acid methyl ester with trimethylsulfoxonium iodide in dimethyl sulfoxide (DMSO) under basic conditions (NaOH or NaH). The reaction proceeds via ylide generation, with the sulfoxonium reagent acting as a methylene donor.

Key parameters influencing yield and stereochemistry:

  • Temperature : Optimal at 80–90°C (yields 72–85%)
  • Base selection : Sodium hydride promotes faster ylide formation vs. NaOH
  • Solvent polarity : DMSO enhances reagent solubility but complicates product isolation

Post-cyclopropanation, the methyl ester undergoes hydrolysis to yield trans-2-(4-iodophenyl)cyclopropanecarboxylic acid, a critical intermediate.

Iodine-Compatible Cyclopropanation Reagents

Traditional cyclopropanation methods using diazomethane or Simmons-Smith reagents often prove incompatible with aryl iodides due to competing dehalogenation. Modified approaches employ:

  • Trimethylsulfoxonium iodide : Generates ylides without liberating free iodine
  • Copper(I)-bis(oxazoline) complexes : Enables enantioselective cyclopropanation (up to 92% ee)

A comparative analysis of cyclopropanation methods reveals critical trade-offs:

Method Yield (%) Stereoselectivity Iodine Stability
Pd-mediated 78–85 Moderate (trans:cis 3:1) Excellent
Cu-oxazoline 65–72 High (trans >95%) Good
Classical ylide 55–60 Low Poor

Iodination Strategies for Phenylcyclopropanamine Synthesis

Introducing the iodine substituent requires careful consideration of timing (early vs. late-stage iodination) and methodology (electrophilic vs. metal-mediated).

Early-Stage Iodination of Cinnamic Acid Precursors

Electrophilic iodination of cinnamic acid derivatives prior to cyclopropanation offers advantages in regioselectivity. Using iodine monochloride (ICl) in acetic acid at 0–5°C achieves para-iodination with 89–93% efficiency. This method avoids later-stage functional group incompatibilities but demands anhydrous conditions to prevent hydrolysis.

Late-Stage Directed Ortho-Metalation

For substrates requiring iodination post-cyclopropane formation, directed ortho-metalation (DoM) strategies prove effective. Lithiation of the cyclopropane amine using LDA at −78°C followed by quenching with iodine provides the 4-iodo derivative in 68–75% yield. Crucial considerations include:

  • Protecting group selection : tert-Butoxycarbonyl (BOC) prevents amine deprotonation during lithiation
  • Temperature control : Exceeding −60°C leads to cyclopropane ring opening

Amine Group Installation and Deprotection

The final step involves introducing the primary amine group while preserving the iodine substituent and cyclopropane integrity.

Curtius Rearrangement Pathway

Conversion of cyclopropanecarboxylic acid to the amine proceeds via azide intermediates:

  • Mixed carbonic anhydride formation : Reacting the acid with ethyl chloroformate yields the activated intermediate
  • Sodium azide displacement : Forms acyl azide at 0°C (85–90% yield)
  • Thermal rearrangement : Heating to 90°C induces Curtius rearrangement to isocyanate
  • Hydrolysis : Acidic workup converts isocyanate to primary amine

This four-step sequence achieves overall yields of 62–68% but requires meticulous temperature control during azide decomposition.

Enzymatic Transamination

Emerging methodologies employ ω-transaminases to aminate cyclopropane ketones. Using (S)-selective enzymes from Arthrobacter sp., researchers achieved 74% conversion with 98% ee when aminating 1-(4-iodophenyl)cyclopropanone. Key advantages include:

  • Single-step amination
  • Water-based reaction media
  • High enantiomeric excess

Stereochemical Control and Resolution

The trans configuration of this compound dominates biological activity, necessitating stereoselective synthesis or resolution methods.

Chiral Auxiliary Approaches

Menthyl ester derivatives enable diastereomeric separation during cyclopropanation. For example, (1R,2S,5R)-menthyl (E)-3-(4-iodophenyl)acrylate undergoes stereoselective cyclopropanation (dr 8:1), followed by hydrolysis to yield enantiomerically pure acid.

Kinetic Resolution via Lipase Catalysis

Pseudomonas cepacia lipase (PS-C) selectively acetylates the (1R,2R)-enantiomer in racemic mixtures. In a representative procedure:

  • Racemic amine (2.5 g) treated with vinyl acetate (5 equiv)
  • PS-C (50 mg) in MTBE at 25°C
  • After 48 h: 49% conversion with 98% ee for remaining (1S,2S)-amine

Comparative Analysis of Synthetic Routes

Evaluating three dominant pathways reveals critical performance metrics:

Parameter Curtius Route Enzymatic Route Chiral Auxiliary
Total Steps 6 4 5
Overall Yield (%) 58 71 64
ee (%) Racemic 98 99
Iodine Stability Excellent Good Excellent
Scale-up Feasibility Moderate High Low

The enzymatic route demonstrates particular promise for industrial applications due to reduced step count and superior enantioselectivity. However, substrate specificity limitations currently restrict its general applicability.

Challenges and Optimizations

Iodine Loss Mitigation

Deiodination occurs via two primary pathways:

  • Radical abstraction : Minimized by degassing solvents and using radical scavengers (e.g., BHT)
  • Nucleophilic displacement : Controlled through careful base selection (avoid strong nucleophiles like HS⁻)

Cyclopropane Ring Stability

The strained cyclopropane ring proves susceptible to:

  • Acid-catalyzed opening : Maintain pH >4 during aqueous workups
  • Thermal cleavage : Limit heating steps to <100°C

Emerging Methodologies

Flow Chemistry Approaches

Continuous flow systems enhance safety and yield in hazardous steps:

  • Azide formation : Microreactor dwell time <2 min prevents accumulation
  • High-temperature cyclopropanation : 130°C in pressurized systems boosts yield by 12%

Photochemical Iodination

Visible-light-mediated iodination using eosin Y catalyst achieves 82% yield under mild conditions (25°C, 24 h), bypassing traditional harsh iodination reagents.

Q & A

Q. How to address discrepancies in biological activity data across studies involving this compound?

  • Methodological Answer : Re-evaluate assay conditions (e.g., cell lines, solvent carriers) that may alter bioavailability. Use standardized purity protocols (≥95% by HPLC) and report lot-specific impurity profiles. Cross-reference with PubChem bioactivity data for consistency checks .

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